molecular formula C12H11ClN2O2 B13653084 Ethyl 2-amino-5-chloroquinoline-3-carboxylate

Ethyl 2-amino-5-chloroquinoline-3-carboxylate

Cat. No.: B13653084
M. Wt: 250.68 g/mol
InChI Key: KYEWIQWPNMHKIJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-chloroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are well-regarded for their biological activities, including antibacterial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-chloroquinoline-3-carboxylate typically involves the Friedlander condensation reaction. This method involves the reaction of o-aminobenzophenones with diethylmalonate under base-catalyzed conditions to form ethyl-2-oxoquinoline-3-carboxylates. Subsequent chlorination using phosphorus oxychloride (POCl3) yields the desired this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Friedlander condensations followed by chlorination. The reaction conditions are optimized to ensure high yields and purity, with careful control of temperature and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-amino-5-chloroquinoline-3-carboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antimalarial agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-chloroquinoline-3-carboxylate involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloroquinoline-3-carboxylate
  • Ethyl 2-aminoquinoline-3-carboxylate
  • Ethyl 2-amino-5-bromoquinoline-3-carboxylate

Uniqueness

Ethyl 2-amino-5-chloroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom at the 5-position enhances its antibacterial and antimalarial properties compared to other similar compounds .

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 2-amino-5-chloroquinoline-3-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15)

InChI Key

KYEWIQWPNMHKIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC=C(C2=C1)Cl)N

Origin of Product

United States

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